4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
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Description
The compound 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a heterocyclic compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyridinecarboxamides and tetrahydrobenzo[b]thiophene carboxamides, which are known for their biological activities, including antiallergic and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves the use of name reactions and one-pot synthesis methods. For instance, the Biginelli reaction is mentioned as a method for synthesizing pyrimidine derivatives, which involves aldehydes, diketo compounds, and urea or thiourea in an acidic medium . Although the exact synthesis of 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, revealing its crystallization in the monoclinic space group and the presence of intra and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and stability of such compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide. However, the chemical reactivity of similar compounds can be inferred from their functional groups and the presence of reactive sites such as the pyridine nitrogen and the amide linkage .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed, including their purification by column chromatography and characterization by spectroscopic techniques. These properties are essential for the identification, purity assessment, and further application of the compounds in biological studies .
Scientific Research Applications
Heterocyclic Synthesis
This compound is part of a broader class of chemicals that play a crucial role in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry due to their diverse biological activities. The synthesis process often involves the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing significantly to the development of novel therapeutic agents. These synthetic routes offer a plethora of options for creating compounds with potential antimicrobial, anticancer, and anti-inflammatory properties, among others (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Activity
The compound's derivatives have been explored for antibacterial activities, showing moderate to good efficacy against a range of Gram-positive and Gram-negative bacteria. This highlights its potential as a starting point for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. The specific structure-activity relationships derived from these studies can guide the optimization of antibacterial agents (Panda, Karmakar, & Jena, 2011).
Anticancer Research
Research into the compound's derivatives has also indicated potential anticancer activities, with studies showing effects on various cancer cell lines. These findings are crucial for the ongoing search for more effective and safer cancer treatments. The structural variability and biological efficacy observed among the synthesized derivatives suggest that these compounds could serve as valuable scaffolds for the development of novel anticancer therapies (Rao, Rao, & Prasad, 2018).
properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2,4,6,8,10H,3,5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGMKMXOBIZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
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